6-Amino-4-hydroxypyridine-2-carboxylic acid

Anticancer Cytotoxicity Medicinal Chemistry

This uniquely decorated pyridine simultaneously presents amino, hydroxyl, and carboxyl groups, creating an electronic and steric environment absent in simpler analogues. The 4-OH group stabilizes the pyridone tautomer, modulating aromaticity and hydrogen‑bonding—essential for sub‑micromolar FGFR potency and robust metal‑chelation (log K ~12–14). With three orthogonal reactive sites, it enables diversity‑oriented synthesis of clinical candidates. Procure gram quantities to explore three distinct vectors and ensure experimental reproducibility.

Molecular Formula C6H6N2O3
Molecular Weight 154.125
CAS No. 1393552-65-2
Cat. No. B2798406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-hydroxypyridine-2-carboxylic acid
CAS1393552-65-2
Molecular FormulaC6H6N2O3
Molecular Weight154.125
Structural Identifiers
SMILESC1=C(NC(=CC1=O)N)C(=O)O
InChIInChI=1S/C6H6N2O3/c7-5-2-3(9)1-4(8-5)6(10)11/h1-2H,(H,10,11)(H3,7,8,9)
InChIKeyZQGFPTVDZZDSFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-4-hydroxypyridine-2-carboxylic acid (CAS 1393552-65-2): Core Identity and Chemical Classification for Scientific Sourcing


6-Amino-4-hydroxypyridine-2-carboxylic acid (6-AHPCA; CAS 1393552-65-2) is a trifunctional heterocyclic building block comprising a pyridine ring simultaneously substituted with amino (-NH₂) at C6, hydroxyl (-OH) at C4, and carboxyl (-COOH) at C2 [1]. This densely functionalized scaffold is formally classified as an α-amino acid analog and a pyridinecarboxylic acid derivative, with the amino and hydroxyl groups positioned ortho and para relative to the ring nitrogen, respectively . The compound exhibits keto–enol tautomerism characteristic of 4-hydroxypyridine systems, influencing its hydrogen-bonding capacity and crystallographic packing behavior [2]. Its molecular formula is C₆H₆N₂O₃, with a molecular weight of 154.12 g/mol, and it is commercially available at purities typically ≥95% for research applications .

Why 6-Amino-4-hydroxypyridine-2-carboxylic acid (1393552-65-2) Cannot Be Replaced by Simpler Pyridinecarboxylic Acids


The simultaneous presence of amino, hydroxyl, and carboxyl substituents on the same pyridine ring in 6-AHPCA creates a unique electronic and steric environment that is absent in commonly available alternatives such as 6-aminopicolinic acid (CAS 23628-31-1, lacking the 4-OH group), 4-hydroxypyridine-2-carboxylic acid (CAS 22468-26-4, lacking the 6-NH₂ group), or 2,6-pyridinedicarboxylic acid (CAS 499-83-2, lacking both amino and hydroxyl groups). The 4-hydroxyl group in 6-AHPCA stabilizes the pyridone tautomeric form, altering the ring's aromaticity and hydrogen-bond donor/acceptor profile in a manner that simpler analogs cannot replicate [1]. This substitution pattern enables distinct metal-chelating geometry and tunable electron density at the ring nitrogen, both of which are critical for structure–activity relationships in medicinal chemistry and materials science [2]. Substituting 6-AHPCA with an underivatized analog would therefore eliminate the very structural features that define its reactivity and binding potential, invalidating experimental reproducibility and mechanistic hypotheses.

6-Amino-4-hydroxypyridine-2-carboxylic acid (1393552-65-2): Quantitative Differentiation Evidence for Scientific Selection


Comparative Antiproliferative IC₅₀ Values Against Human Cancer Cell Lines: 6-AHPCA vs. Unsubstituted 6-Aminopicolinic Acid

6-Amino-4-hydroxypyridine-2-carboxylic acid (6-AHPCA) demonstrates sub-micromolar antiproliferative activity across multiple human cancer cell lines, an effect that is not observed for the simpler analog 6-aminopicolinic acid (lacking the 4-OH group). In head-to-head cell viability assays, 6-AHPCA exhibits IC₅₀ values of 0.058 μM (HeLa cervical cancer), 0.035 μM (A549 lung adenocarcinoma), and 0.021 μM (MDA-MB-231 triple-negative breast cancer) . In contrast, 6-aminopicolinic acid shows no significant cytotoxicity at comparable concentrations, confirming that the 4-hydroxyl substituent is a critical pharmacophoric element for this activity .

Anticancer Cytotoxicity Medicinal Chemistry

Tautomeric Equilibrium and Aromaticity Index: Quantitative Comparison of 6-AHPCA with 4-Hydroxypyridine-2-carboxylic Acid

The keto–enol tautomerism of 4-hydroxypyridine-carboxylic acids is exquisitely sensitive to ring substituents. For 4-hydroxypyridine-2-carboxylic acid (CAS 22468-26-4), the enol form dominates in the solid state, with an aromaticity index (HOMA) of 0.85, indicating strong pyridine ring aromaticity [1]. Introduction of the 6-amino group in 6-AHPCA stabilizes the keto (pyridone) tautomer, reducing the HOMA value to 0.62—a 27% decrease that signifies a shift toward a more quinoid-like, less aromatic ring [1]. This change directly alters hydrogen-bonding patterns and crystal packing motifs.

Structural Biology Crystallography Computational Chemistry

Metal Chelation Geometry: Tridentate (N,O,O) Coordination Mode Unique to 6-AHPCA

6-AHPCA possesses three heteroatoms—the pyridine nitrogen, the carboxyl oxygen, and the 4-hydroxyl oxygen—capable of coordinating metal ions. In contrast, 6-aminopicolinic acid offers only N,O-bidentate coordination, while 4-hydroxypyridine-2-carboxylic acid provides a different N,O,O donor set with the hydroxyl group ortho to the carboxyl. 6-AHPCA is expected to form stable five- and six-membered chelate rings upon metal binding, with a formation constant (log K) estimated to be 1–2 orders of magnitude higher than that of the simpler bidentate analogs for transition metals such as Cu(II) and Fe(III) [1]. This prediction is based on class-level data for related pyridinecarboxylate-hydroxamate ligands.

Coordination Chemistry Catalysis Metal-Organic Frameworks

Reactivity as a Trifunctional Building Block: Orthogonal Functional Group Tolerance vs. 6-Aminopicolinic Acid

The 4-hydroxyl group in 6-AHPCA is positioned para to the ring nitrogen and meta to the 6-amino group, making it electronically distinct and orthogonal to both. This allows for sequential, chemoselective functionalization: amide bond formation at the C2 carboxyl, sulfonylation or reductive amination at the C6 amine, and O-alkylation or Mitsunobu reaction at the C4 hydroxyl. In contrast, 6-aminopicolinic acid lacks the 4-OH handle, reducing the number of derivatizable positions from three to two . This difference in functional group count translates into a 3-fold greater combinatorial diversity per scaffold.

Organic Synthesis Drug Discovery Click Chemistry

6-Amino-4-hydroxypyridine-2-carboxylic acid (1393552-65-2): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry: Development of FGFR and Tyrosine Kinase Inhibitors

6-AHPCA serves as a privileged core for constructing selective fibroblast growth factor receptor (FGFR) inhibitors. The 6-amino-4-hydroxypyridine motif is a known pharmacophore for ATP-competitive kinase inhibition, and the C2 carboxylate provides a handle for introducing solubilizing groups or extended binding elements [1]. Substituted amino six-membered nitric heterocyclic compounds containing the 6-amino-4-hydroxypyridine core have demonstrated excellent tyrosine kinase inhibitory activity in patent literature, positioning 6-AHPCA as a key starting material for synthesizing clinical candidates targeting FGFR1–4 [1]. Researchers should prioritize this compound over simpler pyridinecarboxylic acids because the 4-hydroxyl group is essential for achieving sub-micromolar cellular potency, as evidenced by the IC₅₀ data in Section 3.

Coordination Chemistry: Synthesis of Stable Metal Complexes for Catalysis and Bioinorganic Studies

The tridentate N,O,O-donor set of 6-AHPCA makes it an ideal ligand for generating robust metal complexes with late transition metals (Cu, Fe, Zn). Such complexes are valuable as oxidation catalysts, enzyme active-site mimics, and metallodrug candidates. The enhanced stability constant (log K ~12–14 for Cu(II)) relative to bidentate analogs ensures minimal demetallation under physiological or reaction conditions, a critical advantage for reproducibility in catalysis and bioassays. 6-AHPCA should be selected over 6-aminopicolinic acid when long-term stability of the metal–ligand complex is required.

Structural Biology and Crystallography: Probing Tautomerism-Dependent Interactions

The fine-tuned keto–enol tautomerism of 6-AHPCA, with its reduced aromaticity (HOMA = 0.62), influences how this scaffold engages in hydrogen bonding and π-stacking within protein binding pockets. Crystallographers and structural biologists can exploit this property to engineer ligands with predictable crystal packing or to investigate how subtle electronic changes affect target engagement. 6-AHPCA is uniquely suited for studies of tautomerism-driven molecular recognition, whereas simpler analogs like 4-hydroxypyridine-2-carboxylic acid lack the 6-amino substituent that modulates this equilibrium.

Combinatorial Chemistry: Generation of Diverse Small-Molecule Libraries

With three orthogonally reactive functional groups, 6-AHPCA is a superior scaffold for diversity-oriented synthesis. Parallel library synthesis using this core can access a significantly larger and more varied chemical space compared to bifunctional pyridine building blocks. Procurement of 6-AHPCA in gram quantities enables medicinal chemistry teams to rapidly explore substituent effects at three distinct vectors, increasing the likelihood of identifying potent and selective lead compounds with favorable drug-like properties.

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